molecular formula C14H15N3O B12890612 2-Amino-1-(3-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(3-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12890612
M. Wt: 241.29 g/mol
InChI Key: UCYJQUYIBOXZFL-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with amino, methoxyphenyl, dimethyl, and carbonitrile groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and nitrile formation under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-Amino-1-(3-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-1-(3-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-1-(3-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-2-carbonitrile
  • 2-Amino-1-(3-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carboxamide

Uniqueness

Compared to similar compounds, 2-Amino-1-(3-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring and the nitrile group at the 3-position of the pyrrole ring distinguishes it from other analogs, potentially leading to different pharmacological profiles and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-amino-1-(3-methoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C14H15N3O/c1-9-10(2)17(14(16)13(9)8-15)11-5-4-6-12(7-11)18-3/h4-7H,16H2,1-3H3

InChI Key

UCYJQUYIBOXZFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC(=CC=C2)OC)C

Origin of Product

United States

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